9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate
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Overview
Description
9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate is a complex organic compound that features a fluorenyl group, a cyano group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of fluorenylmethanol with a suitable cyano and naphthyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid
Uniqueness
9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62679-32-7 |
---|---|
Molecular Formula |
C27H17NO2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C27H17NO2/c28-17-20(16-19-10-7-9-18-8-1-2-11-21(18)19)27(29)30-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-16,26H |
InChI Key |
PDAFBLKPJBDFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)OC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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